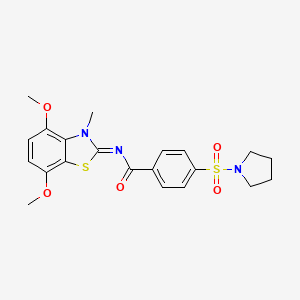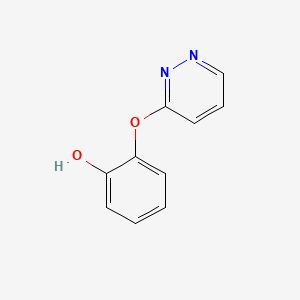
2-吡啶并嘧啶-3-氧基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridazin-3-yloxyphenol is a heterocyclic compound that features a pyridazine ring fused with a phenol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridazine and phenol moieties in its structure allows it to exhibit diverse biological properties.
科学研究应用
2-Pyridazin-3-yloxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals .
作用机制
Target of Action
Pyridazinone derivatives, to which 2-pyridazin-3-yloxyphenol belongs, have been reported to interact with a wide range of biological targets . These include enzymes like cyclooxygenase-2 , receptors such as the formyl peptide receptors , and ion channels . The role of these targets varies, but they are often involved in critical physiological processes and pathways.
Mode of Action
Pyridazinone derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyridazinone derivatives inhibit enzyme activity, while others act as agonists or antagonists at receptor sites .
Biochemical Pathways
Pyridazinone derivatives have been reported to impact a wide range of biochemical pathways . These include pathways involved in inflammation, platelet aggregation, hypertension, and more . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Result of Action
Given the diverse range of targets and pathways that pyridazinone derivatives can impact, the molecular and cellular effects are likely to be varied and could include changes in enzyme activity, receptor signaling, and cellular function .
生化分析
Biochemical Properties
For instance, ABT-963, a disubstituted pyridazinone, is a highly potent and selective cyclooxygenase-2 inhibitor . This suggests that 2-Pyridazin-3-yloxyphenol may also interact with specific enzymes and proteins, influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Pyridazinones have been reported to have diverse pharmacological effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridazinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyridazinones are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridazin-3-yloxyphenol typically involves the reaction of 3-chloropyridazine with phenol in the presence of a base. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the phenol group replaces the chlorine atom on the pyridazine ring .
Industrial Production Methods: In an industrial setting, the production of 2-Pyridazin-3-yloxyphenol can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain consistent reaction parameters and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions: 2-Pyridazin-3-yloxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated phenol derivatives
相似化合物的比较
Pyridazine: A simpler analog with similar biological activities.
Pyridazinone: Contains a carbonyl group, offering different pharmacological properties.
Phenoxypyridazine: Similar structure but with different substitution patterns.
Uniqueness: 2-Pyridazin-3-yloxyphenol is unique due to the presence of both pyridazine and phenol groups, which confer a combination of properties not found in its analogs. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
属性
IUPAC Name |
2-pyridazin-3-yloxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADZTRDPTMOUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249285-64-0 |
Source


|
| Record name | 2-(pyridazin-3-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)
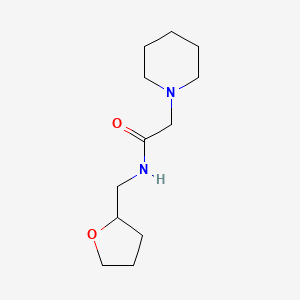
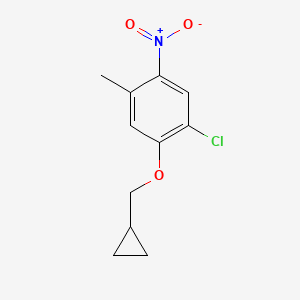
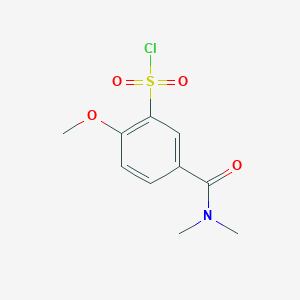

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
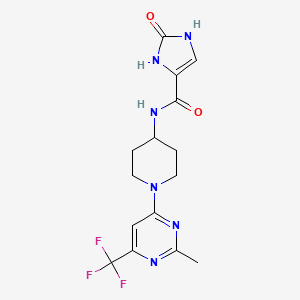
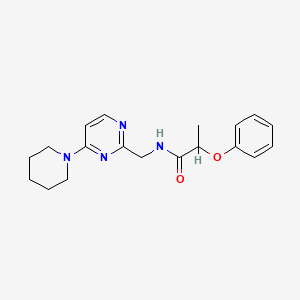
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
